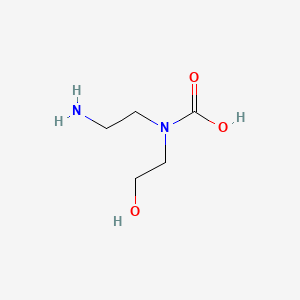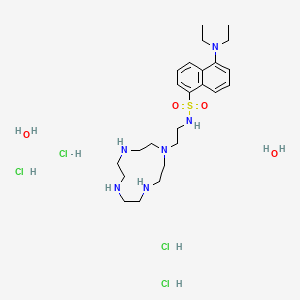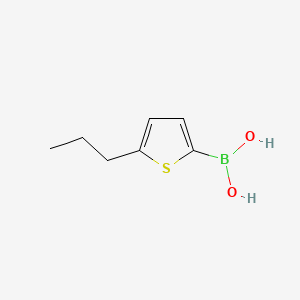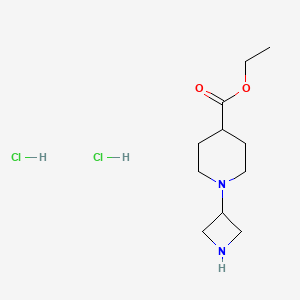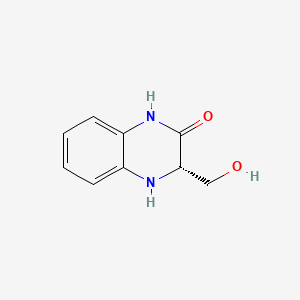
N,N/'-BIS(PHENYL)-N,N/'-BIS(4/'-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains phenyl groups, biphenyl groups, and amine groups. The presence of these functional groups suggests that it could have interesting chemical properties and could potentially be used in various applications, such as in the synthesis of dyes, pharmaceuticals, or advanced materials .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple phenyl and biphenyl groups. These groups are likely to contribute to a highly conjugated system, which could result in interesting optical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of amine groups could make it reactive towards acids, while the phenyl and biphenyl groups could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, it might exhibit solvatochromism, with its emission color changing depending on the polarity of the solvent .Scientific Research Applications
Fluorescent Sensors for Acidity
The compound exhibits intense emission solvatochromism , which means its emission color changes with the solvent polarity. This property makes it an excellent candidate for developing fluorescent sensors that can detect acidity levels. The presence of acid leads to a bathochromic shift of the charge transfer absorption band and emission quenching .
Polarity Sensors
Due to its solvatochromic properties, this compound can also be used to sense the polarity of the environment. This is particularly useful in chemical processes where the polarity of solvents can significantly affect the reaction outcomes .
Metal Cation Detection
The compound’s structure allows for the formation of complexes with metal cations. This makes it a valuable tool for the detection of metal ions, which is crucial in environmental monitoring and industrial processes .
Detection of Nitro-Aromatic Explosives
The compound’s ability to form hydrogen bonds enables it to be used as a fluorescent sensor for nitro-aromatic explosives, which are a class of compounds commonly used in military and industrial explosives .
Emitters for Organic Light Emitting Diodes (OLEDs)
The compound’s intense emission in moderately polar solvents and solid state, along with its extended π-conjugated linkers, make it a suitable emitter for OLEDs. This application is particularly relevant for the development of third-generation OLEDs based on thermally activated delayed fluorescence .
White Light Emission
Controlled protonation of certain pyrimidine compounds, which are structurally related to the compound , has been shown to result in white light emission. This application could be explored for the compound, potentially leading to new materials for lighting and display technologies .
Two-Photon Absorption Properties
The compound’s structure is conducive to two-photon absorption, which is a nonlinear optical process. This property is valuable for bio-imaging applications, especially for deep tissue imaging where longer wavelengths are required .
Synthesis of Emissive Materials
Finally, the compound can be synthesized in a two-step process involving a double Knoevenagel reaction followed by a double Suzuki–Miyaura cross-coupling reaction. This synthesis route opens up possibilities for creating a variety of emissive materials with potential applications in various fields of optoelectronics .
Mechanism of Action
Target of Action
Similar compounds with diphenylamino electron-donating groups and biphenylenevinylene extended π-conjugated linkers have been used in the design of pyrimidine-based emissive materials .
Mode of Action
The compound interacts with its targets through its electron-donating groups and extended π-conjugated linkers . This interaction results in changes in the electronic structure of the compound, which can lead to various effects such as emission solvatochromism .
Biochemical Pathways
Similar compounds have been used as fluorescent sensors for acidity, polarity, metal cations, and nitro-aromatic explosives .
Pharmacokinetics
The compound’s solubility and stability in various solvents suggest potential bioavailability .
Result of Action
The compound exhibits intense emission in moderately polar solvents as well as in solid state . It is characterized by an intense emission solvatochromism with emission ranging from blue in non-polar n-heptane to orange in dichloromethane . The compound is also sensitive to the presence of acid, with a bathochromic shift of the charge transfer absorption band and emission quenching .
Action Environment
Environmental factors such as solvent polarity and the presence of acid can influence the compound’s action, efficacy, and stability . For example, the compound’s emission color can change depending on the polarity of the solvent . Additionally, the presence of acid can cause a shift in the compound’s absorption band and quench its emission .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of N,N'-bis(phenyl)-N,N'-bis(4-(N,N-bis(phenylamino)biphenyl-4-yl)benzidine) involves the condensation of two equivalents of 4-(N,N-bis(phenylamino)biphenyl-4-yl)benzaldehyde with one equivalent of N,N'-diphenylbenzidine in the presence of an acid catalyst.", "Starting Materials": [ "4-(N,N-bis(phenylamino)biphenyl-4-yl)benzaldehyde", "N,N'-diphenylbenzidine", "Acid catalyst" ], "Reaction": [ "Step 1: Dissolve 2 equivalents of 4-(N,N-bis(phenylamino)biphenyl-4-yl)benzaldehyde and 1 equivalent of N,N'-diphenylbenzidine in a suitable solvent such as toluene or chloroform.", "Step 2: Add an acid catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool to room temperature and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent such as ethanol or acetone to remove any impurities.", "Step 6: Recrystallize the purified product from a suitable solvent such as ethyl acetate or hexane to obtain the final product." ] } | |
CAS RN |
167218-46-4 |
Molecular Formula |
C72H56N4 |
Molecular Weight |
977.268 |
InChI |
InChI=1S/C72H56N4/c1-7-19-61(20-8-1)73(62-21-9-2-10-22-62)67-43-31-55(32-44-67)57-35-47-69(48-36-57)75(65-27-15-5-16-28-65)71-51-39-59(40-52-71)60-41-53-72(54-42-60)76(66-29-17-6-18-30-66)70-49-37-58(38-50-70)56-33-45-68(46-34-56)74(63-23-11-3-12-24-63)64-25-13-4-14-26-64/h1-13,15-25,27-54H,14,26H2 |
InChI Key |
ZBZXYUYUUDZCNB-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Benzo[b]furanethanol](/img/structure/B573531.png)
![(R)-1-(4-chlorobenzo[d]thiazol-2-yl)ethanamine](/img/structure/B573533.png)
